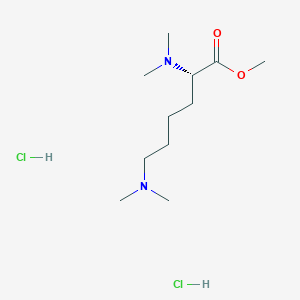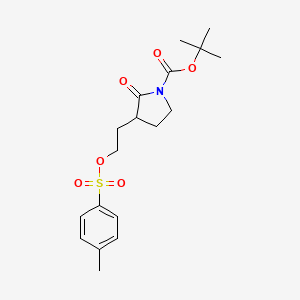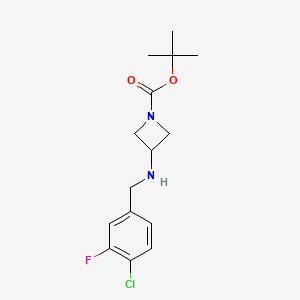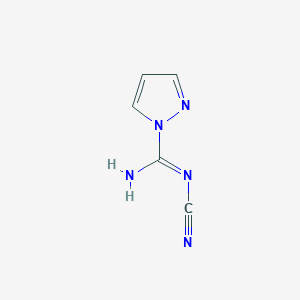
tert-Butyl ((2-chlorothiazol-5-yl)methyl)carbamate
Overview
Description
Synthesis Analysis
TBTC is synthesized by the reaction of tert-butyl chloroformate and thiazole. It has a wide range of applications in pharmaceuticals, biochemistry, and agricultural research. The title compound was prepared according to a known procedure in two steps with commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials affording the product as a white solid .Molecular Structure Analysis
The molecular formula of TBTC is C8H11ClN2O2S . Its average mass is 234.703 Da and its monoisotopic mass is 234.022980 Da .Chemical Reactions Analysis
TBTC has been used in various scientific research applications. For instance, it has been used in the study of isomorphous crystal structures and bonding interactions. These compounds exhibit isomorphous crystal structures and are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds.Physical And Chemical Properties Analysis
TBTC is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Structural Analysis and Interactions
Carbamate derivatives, including tert-butyl carbamates, are subject to extensive structural analysis. For instance, studies have examined carbamate derivatives through single-crystal X-ray diffraction, highlighting the significance of hydrogen bonds and molecular electrostatic potential surface calculations in their structures. This research underscores the intricate interplay of molecular interactions within carbamate structures (Das et al., 2016).
Crystallography and Molecular Assembly
Research on tert-butyl carbamates extends to crystallography, demonstrating their role in forming isostructural compound families. These structures exhibit complex bonding patterns, including simultaneous hydrogen and halogen bonds on carbonyl groups, contributing to the understanding of molecular assembly and crystal packing (Baillargeon et al., 2017).
Synthetic Chemistry and Intermediates
Tert-butyl carbamates serve as important intermediates in synthetic chemistry. For example, they play a role in the synthesis of biologically active compounds through various chemical reactions, such as Diels–Alder reactions and N-methylation of carbamate derivatives of α-amino acids. These reactions underline the versatility and utility of tert-butyl carbamates in producing a wide range of chemical entities (Padwa et al., 2003), (Easton et al., 1991).
Sensor Technology
Some tert-butyl carbamate derivatives, like those modified with benzothiazole, have shown potential in sensor technology. These compounds can form organogels and emit strong blue light, making them suitable for detecting volatile acid vapors. This application illustrates the potential of tert-butyl carbamates in developing new sensory materials and technologies (Sun et al., 2015).
Photoluminescent Materials
Tert-butyl carbamates have also found applications in the field of luminescent materials. Compounds containing carbazole donors and acceptors exhibit tunable donor-acceptor interactions, leading to promising photoluminescent properties. These properties make tert-butyl carbamates valuable in the development of organic light-emitting diodes and other optoelectronic devices (Rybakiewicz et al., 2020).
Mechanism of Action
While the specific mechanism of action for TBTC is not explicitly mentioned in the search results, compounds similar to TBTC have been used in studies focusing on excited-state intramolecular proton transfer (ESIPT) applications. Their findings on reversible ESIPT and its dependence on molecular structure and media polarity have implications for the development of advanced photoluminescent materials.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJOXKLVNYGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416712-48-5 | |
| Record name | tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)


![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)


![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)


